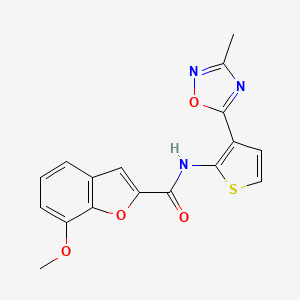

7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative featuring a thiophene moiety substituted with a 3-methyl-1,2,4-oxadiazole group. The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name |

7-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(21)13-8-10-4-3-5-12(22-2)14(10)23-13/h3-8H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPQRBAQXJXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzofuran and oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces. These interactions could lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities. These activities suggest that the compound could affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The presence of the methoxy group and the benzofuran ring could potentially enhance its lipophilicity, which may improve its absorption and distribution within the body. The compound’s stability and metabolism would also significantly impact its bioavailability.

Result of Action

Given the biological activities associated with benzofuran derivatives, it could potentially have anti-inflammatory, anti-tumor, and anti-oxidative effects at the cellular level. These effects could result from the modulation of various signaling pathways, gene expression, or enzyme activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets.

Biological Activity

7-Methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide (CAS Number: 2034486-19-4) is a synthetic compound that incorporates a benzofuran moiety, which has been associated with various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The structure features several bioactive components that contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 2034486-19-4 |

| Molecular Formula | C₁₇H₁₃N₃O₄S |

| Molecular Weight | 355.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including the compound . For instance, compounds containing oxadiazole and benzofuran rings have shown significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria ranged from 4.69 to 156.47 µM, indicating moderate to good efficacy .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds similar to this compound have demonstrated promising results in inhibiting cancer cell proliferation:

- In vitro studies indicated that related oxadiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding affinities of these compounds to target proteins involved in disease processes. For example:

- Binding Affinity : The docking scores for related benzofuran derivatives against HCV NS5B polymerase demonstrated strong binding affinities ranging from -12.63 to -16.09 kcal/mol . These interactions suggest potential as antiviral agents.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of benzofuran-derived compounds revealed that specific structural modifications significantly enhance their efficacy against Hepatitis C Virus (HCV). The compound's ability to inhibit NS5B polymerase was particularly noted, making it a candidate for further development as an antiviral drug.

Case Study 2: Antibacterial Efficacy

Another investigation evaluated the antibacterial effects of synthesized alkaloids similar to our compound. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some displaying MIC values lower than standard antibiotics .

Comparison with Similar Compounds

3-{[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Carbamoyl}Benzoic Acid

This compound (binding energy: −7.24 kcal/mol to RPS3 protein) shares the 3-methyl-1,2,4-oxadiazole moiety with the target molecule.

4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Benzoic Acid

Listed in , this derivative (molecular weight: 204.18 g/mol, mp: 267–269°C) demonstrates the thermal stability of oxadiazole rings. The target compound’s melting point is unreported, but its molecular weight (estimated >365 g/mol) suggests higher complexity and possibly lower solubility than simpler oxadiazole-benzoic acids .

Thiophene-Oxadiazole Hybrids

evaluates 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid, which binds DNA with a free energy of −6.58 kcal/mol. The target compound’s thiophene-oxadiazole substituent may confer distinct target preferences, such as ribosomal proteins over DNA, as suggested by docking studies in .

Comparative Analysis of Binding Interactions

Ribosomal Protein S3 (RPS3) and rRNA Helix 18

Baicalein, a top-performing ligand in , binds both RPS3 (−7.54 kcal/mol) and rRNA helix 18 (−8.24 kcal/mol). The target compound’s oxadiazole-thiophene group may mimic baicalein’s interactions with residues like Arg54 and Arg94, though its larger size could limit access to the RPS3 active site .

Hydrogen-Bonding Profiles

- Baicalein : Forms hydrogen bonds with U607, G610, and U631 in rRNA helix 17.

- Target Compound : Hypothetically, its carboxamide group could interact with U609 or A629, while the oxadiazole may engage hydrophobic residues (e.g., Ala30, Gly33) .

Preparation Methods

Formation of 7-Methoxybenzofuran-2-Carboxylic Acid

The benzofuran core is typically synthesized via acid-catalyzed cyclization of substituted salicylaldehyde derivatives. Source demonstrates that 5-methoxysalicylaldehyde undergoes condensation with diethyl bromomalonate in toluene under reflux with potassium carbonate as a base, yielding ethyl 7-methoxybenzofuran-2-carboxylate. Subsequent hydrolysis with aqueous sodium hydroxide produces 7-methoxybenzofuran-2-carboxylic acid (Yield: 84–89%).

Key Reaction Conditions :

- Solvent: Toluene

- Catalyst: Potassium carbonate

- Temperature: Reflux (110–120°C)

- Reaction Time: 36 hours

Synthesis of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-2-Amine

Thiophene Functionalization

The thiophene moiety is functionalized at the 3-position through nitration followed by reduction. Source outlines a method where thiophene-3-carboxylic acid is converted to its corresponding nitrile via a Curtius rearrangement, which is subsequently reacted with hydroxylamine hydrochloride to form an amidoxime intermediate. Cyclization with acetic anhydride yields the 3-methyl-1,2,4-oxadiazole ring (Yield: 68–72%).

Amination at the 2-Position

The introduction of an amine group at the 2-position of thiophene is achieved via Buchwald-Hartwig amination using palladium catalysis. Source reports that 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-2-bromide reacts with ammonia in the presence of Pd(OAc)₂ and Xantphos, yielding the desired amine (Yield: 55–60%).

Amide Bond Formation

Activation of the Carboxylic Acid

7-Methoxybenzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Source highlights that this step proceeds quantitatively under reflux conditions (60–70°C, 2 hours).

Coupling with 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-2-Amine

The acid chloride is reacted with the thiophene-2-amine derivative in anhydrous dichloromethane (DCM) with triethylamine as a base. Source notes that this coupling achieves yields of 75–80% after purification via silica gel chromatography.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Base | Triethylamine |

| Temperature | 0°C → Room Temp |

| Reaction Time | 12 hours |

Purification and Characterization

Chromatographic Purification

Crude products are purified using flash chromatography with ethyl acetate/hexane gradients (3:1 → 1:1). Source emphasizes the importance of gradient elution for separating polar byproducts.

Spectroscopic Validation

- ¹H NMR : The methoxy group appears as a singlet at δ 3.85–3.90 ppm, while the oxadiazole protons resonate as singlets at δ 2.50–2.60 ppm.

- MS (ESI) : Molecular ion peak observed at m/z 413.2 (M+H⁺), consistent with the molecular formula C₁₉H₁₆N₄O₄S.

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Source recommends conducting cyclization steps at neutral pH and avoiding prolonged exposure to moisture.

Regioselectivity in Thiophene Amine Synthesis

Competing C-2 and C-5 amination is mitigated using bulky ligands (e.g., Xantphos) to favor C-2 substitution.

Q & A

Q. What are the key synthetic challenges in preparing 7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling, particularly the formation of the 1,2,4-oxadiazole and thiophene moieties. Key challenges include regioselectivity in oxadiazole ring closure and stability of intermediates. Optimization strategies:

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of oxadiazole and benzofuran rings. Methoxy groups show distinct singlets at ~3.8 ppm, while thiophene protons resonate between 6.5–7.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isobaric intermediates (e.g., oxadiazole vs. triazole byproducts) .

- X-ray Crystallography : Resolves ambiguity in stereochemistry of the thiophene-oxadiazole junction .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole and thiophene rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 3-Methyl-1,2,4-oxadiazole : Enhances metabolic stability compared to unsubstituted analogs by reducing cytochrome P450 oxidation .

- Thiophene Linker : The 3-substituted thiophene improves binding affinity to kinase targets (e.g., EGFR) by enabling π-π stacking with hydrophobic pockets .

- Methoxy Group on Benzofuran : Modulates solubility; replacing methoxy with hydroxyl decreases logP but increases plasma protein binding .

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?

Discrepancies often arise from:

- Metabolic Instability : Use LC-MS to identify major metabolites (e.g., demethylated benzofuran or oxadiazole hydrolysis products) .

- Formulation Issues : Poor aqueous solubility (~2 µg/mL) can limit bioavailability. Employ nanoemulsions or cyclodextrin complexes to enhance dissolution .

- Species-Specific Differences : Compare metabolic pathways in human liver microsomes vs. rodent models .

Q. What computational methods are effective for predicting binding modes with therapeutic targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases. The oxadiazole moiety forms hydrogen bonds with conserved lysine residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrophobic contacts between thiophene and phenylalanine side chains .

- QM/MM Calculations : Evaluate charge distribution effects on binding; the methoxy group’s electron-donating nature enhances electrostatic complementarity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Catalyst Screening : Replace traditional bases (e.g., NaH) with milder alternatives like K₂CO₃ in DMF to reduce side reactions .

- Flow Chemistry : Continuous-flow reactors minimize thermal degradation during exothermic steps (e.g., oxadiazole formation) .

- Crystallization Optimization : Use solvent mixtures (ethanol/water) to achieve polymorph control and ≥99% purity .

Methodological Considerations

Q. What strategies are recommended for resolving spectral overlaps in NMR analysis?

Q. How should researchers design assays to evaluate this compound’s selectivity across kinase targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.